molecular formula C20H24FN3O3 B4211340 1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4211340
M. Wt: 373.4 g/mol
InChI Key: VGTWZZZCXHUEAS-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyrrolidinylcarbonyl group, and a piperidinyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl derivative, followed by the introduction of the pyrrolidinylcarbonyl and piperidinyl groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione
  • 1-(4-bromophenyl)-3-[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione

Uniqueness

1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its chlorophenyl and bromophenyl analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3/c21-15-5-7-16(8-6-15)24-18(25)12-17(20(24)27)23-11-3-4-14(13-23)19(26)22-9-1-2-10-22/h5-8,14,17H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTWZZZCXHUEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
Reactant of Route 4
1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1-(4-FLUOROPHENYL)-3-[3-(1-PYRROLIDINYLCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

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